Lucanthone

Content Navigation

CAS Number

Product Name

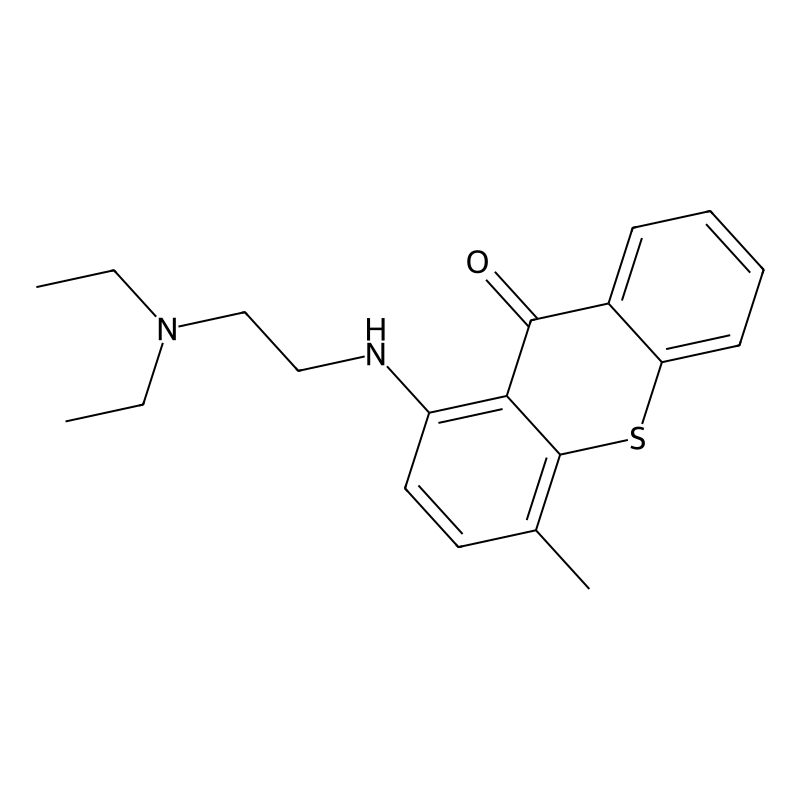

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Lucanthone mechanism of action

Core Mechanisms of Action

The table below summarizes the key mechanisms through which Lucanthone exerts its anti-cancer effects.

| Mechanism | Functional Impact | Experimental Evidence / Key Findings |

|---|---|---|

| Autophagy Inhibition [1] [2] [3] | Blocks degradative autophagy, inducing lysosomal membrane permeabilization (LMP) and cell death. | Accumulation of p62/SQSTM1, LC3-II; increased apoptosis in breast cancer models; synergy with temozolomide in glioma [1] [2]. |

| Transcriptional Regulation & Apoptosis Sensitization [4] | Downregulates deubiquitinase DUB3 (leading to Mcl-1 degradation) and downregulates miR-216a-5p (leading to DR5 upregulation). | Enhanced TRAIL-induced apoptosis in renal, prostate, and lung carcinoma cells; DUB3 knockdown phenocopied this compound effect [4]. |

| Palmitoyl Protein Thioesterase 1 (PPT1) Inhibition [3] | Proposed novel target; PPT1 inhibition linked to disrupted autophagy and cancer cell survival. | Identified as a potential PPT1 inhibitor based on structural similarity to known inhibitors; requires further validation [3]. |

| DNA Repair Enzyme Inhibition [1] [4] | Inhibits Apurinic/Apyrimidinic Endonuclease 1 (APE1) and topoisomerase II. | Contributes to DNA damage and synergizes with genotoxic agents like radiation [1] [4]. |

Detailed Experimental Protocols

To investigate this compound's mechanisms, several standard assays are used. The following workflow outlines a typical experimental process for studying its effects on autophagy and apoptosis.

Experimental workflow for this compound studies

Cell Culture and Treatment

- Cell Lines: Studies frequently use a panel of cancer cell lines, including MDA-MB-231 (breast cancer), Caki and ACHN (renal carcinoma), and patient-derived glioblastoma (GBM) lines like GL261 and GBM43 [1] [4] [2]. Isogenic cell lines (e.g., p53+/+ and p53−/− HCT116) are used to determine p53-dependence [1].

- Drug Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., 33 mg/mL or 96.92 mM), which is then diluted in cell culture medium to working concentrations [5]. Common working concentrations range from 1 to 10 μM [1] [4].

- Treatment Regimen: Cells are treated for 48 to 72 hours. For combination studies, this compound is used alongside other agents like TRAIL (100 ng/mL) or vorinostat (2.5 μM) [1] [4].

Key Assays and Methodologies

- Cell Viability and Proliferation:

- MTT Assay: Cells are seeded in 96-well plates, treated, and then incubated with MTT reagent. The resulting formazan crystals are solubilized, and absorbance is measured at 570 nm [1] [2].

- Crystal Violet Assay: After treatment, cells are fixed and stained with crystal violet. The stained dye is then solubilized, and absorbance is read to quantify the remaining adherent cells [2].

- Apoptosis Detection:

- Propidium Iodide (PI) Staining and FACS: Treated cells are fixed and stained with PI. The DNA content is analyzed by flow cytometry, and the sub-G1 population is quantified as a marker of apoptotic cells [1] [4].

- Immunoblotting for Apoptotic Markers: Protein lysates are analyzed by Western blot for cleavage of PARP and caspase-3, which are hallmarks of apoptosis [4].

- Autophagy Analysis:

- Immunoblotting for Autophagy Markers: Key markers include microtubule-associated protein 1 light chain 3 (LC3) and p62/SQSTM1. This compound treatment increases lipidated LC3-II and p62 levels, indicating blocked autophagic flux [1].

- Immunofluorescence and Confocal Microscopy: Cells are stained with antibodies against LC3. This compound treatment causes a punctate pattern, indicating accumulation of autophagosomes [1] [2].

- Transmission Electron Microscopy (TEM): Used to visually confirm the accumulation of autophagic vacuoles in the cytoplasm of treated cells [1].

- Lysosomal Function Assessment:

- Gene and Protein Expression Analysis:

Visualizing Key Signaling Pathways

This compound's action on cell death pathways involves multiple interconnected steps, as illustrated in the following signaling cascade.

This compound signaling pathways leading to apoptosis

Research Implications and Future Directions

This compound's well-characterized safety profile in humans and its ability to cross the blood-brain barrier make it a promising candidate for repurposing, especially for brain tumors like glioblastoma [2] [3]. Its multi-target mechanism helps overcome key resistance pathways, including stemness and autophagy-mediated survival.

Future research should focus on:

- Further validating PPT1 as a direct target of this compound [3].

- Exploring its efficacy in combination with immunotherapies.

- Identifying biomarkers to select patient populations most likely to respond.

References

- 1. This compound Is a Novel Inhibitor of Autophagy That Induces ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Targets Lysosomes to Perturb Glioma ... [frontiersin.org]

- 3. This compound, a Potential PPT1 Inhibitor, Perturbs Stemness ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, Autophagy Inhibitor, Enhances the Apoptotic ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Autophagy inhibitor - Selleck Chemicals [selleckchem.com]

Core Molecular and Pharmacological Profile

The table below summarizes the fundamental characteristics of Lucanthone.

| Property | Description |

|---|---|

| Chemical Name | 1-((2-(diethylamino)ethyl)amino)-4-methylthioxanthen-9-one [1] |

| Molecular Formula | C₂₀H₂₄N₂OS [1] |

| Molecular Weight | 340.49 g/mol [1] |

| Original Use | Antischistosomal agent (prodrug for hycanthone) [2] [3] [1] |

| Proposed Primary Anti-Cancer Mechanisms | Autophagy inhibition, PPT1 inhibition, DNA intercalation, inhibition of topoisomerases & AP endonuclease (APE1) [2] [4] [5] |

| Blood-Brain Barrier | Crosses the blood-brain barrier [2] [5] [6] |

| Tolerated Human Dose | 10 mg/kg per day, achieving serum levels of ~8-12 µM [2] [5] |

Mechanisms of Action in Cancer Therapy

This compound fights cancer by disrupting several critical cellular survival pathways, with autophagy inhibition as a central mechanism.

The diagram above illustrates this compound's multi-target mechanism. Key cellular effects include:

- Lysosomal Disruption: this compound induces lysosomal membrane permeabilization (LMP), disrupting normal lysosomal function and releasing cathepsin D into the cytoplasm, which triggers apoptosis [4] [7] [8].

- Autophagy Inhibition: By disrupting lysosomes, this compound blocks a late stage of autophagy, preventing the degradation of cellular components. This is evidenced by the accumulation of autophagosomes and the protein p62/SQSTM1 [2] [4] [6]. Recent studies suggest it acts by inhibiting palmitoyl protein thioesterase 1 (PPT1), a key lysosomal enzyme [2] [5].

- DNA Repair Interference: this compound intercalates into DNA and inhibits topoisomerase I and II and APE1, impairing DNA repair and increasing susceptibility to DNA-damaging agents [2] [5] [9].

- Sensitization to Apoptosis: this compound enhances cancer cell sensitivity to death signals like TRAIL by downregulating the anti-apoptotic protein Mcl-1 and upregulating the death receptor DR5 [7].

Key Preclinical Experimental Findings

Substantial evidence from in vitro and in vivo models supports this compound's anti-cancer potential.

| Study Model | Findings | Significance |

|---|---|---|

| Patient-derived Glioma Stem-like Cells (GSCs) | Reduced viability, proliferation, & self-renewal (sphere formation); disrupted tumor microtube networks [2] [5]. | Targets resistant cell populations driving recurrence. |

| Temozolomide (TMZ)-Resistant Glioma Models | Suppressed growth of TMZ-resistant tumors in vivo; inhibited autophagy & reduced Olig2+ GSCs [2] [5] [6]. | Active against tumors resistant to standard chemo. |

| Breast Cancer Models (MDA-MB-231, etc.) | More potent than chloroquine in inhibiting autophagy & inducing cell death; synergized with vorinostat (HDAC inhibitor) [4] [8]. | Shows broad efficacy in solid tumors. |

| Renal Carcinoma Models (Caki, ACHN) | Synergized with TRAIL to induce apoptosis; downregulated Mcl-1 & upregulated DR5 [7]. | Can overcome resistance to targeted death receptors. |

| GL261 Glioma Mouse Model | Slowed tumor growth, normalized tumor vasculature, reduced hypoxia, increased cytotoxic T-cell infiltration [6]. | Modifies tumor microenvironment favorably. |

Overview of Critical Experimental Protocols

For laboratory research, key methodologies are used to elucidate this compound's effects.

Assessing Autophagy Inhibition

- Acridine Orange Staining: Cells treated with this compound are stained with acridine orange, a metachromatic dye that fluoresces bright red in acidic compartments (like functional lysosomes) and green in the cytoplasm. A decrease in red fluorescence indicates a loss of lysosomal acidity and integrity [4] [6].

- Immunoblotting for Autophagy Markers: Cell lysates are analyzed by Western blot for LC3-II conversion and p62/SQSTM1 accumulation. Increased LC3-II and p62 indicate blocked autophagic flux [4] [6].

- Transmission Electron Microscopy (TEM): TEM is the gold standard for visualizing the accumulation of double-membraned autophagosomes in the cytoplasm of treated cells [4].

Evaluating Efficacy In Vivo

- Intracranial Glioma Models: Mouse models are established by stereotactically injecting luciferase-tagged glioma cells (e.g., GL261, KR158) into the brain [2] [6].

- Drug Administration & Monitoring: this compound is typically dissolved in a vehicle (e.g., 10% DMSO, 40% cyclodextrin in PBS) and administered via intraperitoneal injection. Tumor growth is monitored via bioluminescent imaging [2].

- Endpoint Analysis: Tumors are analyzed for volume, markers of proliferation (Ki67), stemness (Olig2, Sox2), autophagy (LC3, p62), and the tumor immune microenvironment (CD8+ T-cells) [2] [6].

Testing Combination Therapy Synergy

- Cell Viability Assays (MTT/Crystal Violet): Cells are treated with this compound and another agent (e.g., TMZ, vorinostat) across a range of concentrations. Combination Index (CI) or Synergy Scores are calculated using software like Combenefit [6] [10].

- Apoptosis Assays: Apoptotic cell death is quantified by measuring caspase-3/7 activity and the cleavage of PARP, or by flow cytometry for sub-G1 DNA content [4] [7].

Future Research and Clinical Potential

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. This compound, a Potential PPT1 Inhibitor, Perturbs Stemness ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. This compound Is a Novel Inhibitor of Autophagy That Induces ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Potential PPT1 Inhibitor, Perturbs Stemness ... [sciencedirect.com]

- 6. This compound Targets Lysosomes to Perturb Glioma ... [frontiersin.org]

- 7. This compound, Autophagy Inhibitor, Enhances the Apoptotic ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound Is a Novel Inhibitor of Autophagy That Induces ... [sciencedirect.com]

- 9. This compound | Autophagy inhibitor | Mechanism [selleckchem.com]

- 10. Targeting autophagy and plasminogen activator inhibitor-1 ... [jeccr.biomedcentral.com]

Lucanthone pharmacokinetics

Lucanthone Data Summary

The table below consolidates the key available data on this compound's activity and dosing:

| Aspect | Available Data & Findings |

|---|---|

| Reported Human Dose | Up to 10 mg/kg per day achieved serum levels of ~3–4 µg/mL (approx. 8–12 µM) and was well-tolerated in patients [1]. |

| Mechanisms of Action | Inhibits Autophagy (via Lysosomal Membrane Permeabilization [2], potential PPT1 inhibition [1]), AP Endonuclease 1 (APE1) [3], and Topoisomerase II [3]. |

| Metabolism & Excretion | Metabolized to hycanthone [3] [4]. Eliminated via both the liver and kidney [1]. |

| Key Property | Effectively crosses the blood-brain barrier [3] [1]. |

Experimental Protocols for Key Assays

The methodologies below are adapted from recent studies to investigate this compound's mechanisms.

1. Assessing Autophagy Inhibition (Immunoblotting for LC3 and p62)

- Cell Treatment: Incubate cells (e.g., breast cancer MDA-MB-231, colon cancer HCT116) with 10 µM this compound or a control (e.g., 50 µM Chloroquine) for 48 hours [2].

- Protein Extraction: Harvest cells and lyse them using RIPA buffer or similar to extract total cellular protein [2].

- Immunoblotting: Subject approximately 50 µg of protein from each sample to SDS-PAGE. Transfer proteins to a nitrocellulose membrane and probe with primary antibodies against LC3-II and p62/SQSTM1. Tubulin can be used as a loading control. An increase in both LC3-II and p62 levels indicates inhibition of autophagic flux [2].

2. Evaluating Lysosomal Membrane Permeabilization (Acridine Orange Staining)

- Cell Treatment & Staining: Treat cells with this compound (e.g., 3 µM) for 24-48 hours. Subsequently, stain the cells with 1 µM acridine orange for 15 minutes at 37°C [2] [1].

- Visualization & Quantification: Wash cells and image using a fluorescent microscope. In control cells, acidic lysosomes will appear as bright orange/red cytoplasmic vesicles. A loss of this red fluorescence and/or a diffusion of green fluorescence to the cytosol indicates lysosomal membrane permeabilization. Quantify the fluorescence intensity in multiple random fields [2].

3. In Vivo Efficacy in Glioma Models

- Animal & Cell Preparation: Use 3- to 4-month-old immunocompetent C57BL/6 mice. Dissociate and count Luciferase-positive glioma stem-like cells (GSCs), such as GLUC2 [1].

- Intracranial Injection: Anesthetize mice and inject 1x10^5 GSCs stereotactically into the brain (e.g., coordinates: -1 mm anteroposterior, +2 mm mediolateral from bregma, at a 3 mm depth) [1].

- Drug Treatment: Solubilize this compound in a vehicle of 10% DMSO and 40% 2-Hydroxypropyl-β-cyclodextrin in PBS. Administer the treatment after tumors are established [1].

- Monitoring: Track tumor growth via bioluminescent imaging and monitor animal body weight as an indicator of health [1].

This compound Mechanism of Action Pathways

The following diagram summarizes the primary mechanisms through which this compound exerts its anti-cancer effects, based on current research.

This compound's multi-target mechanism of action induces cancer cell death.

Research Application and Gaps

The data and protocols provided are directly applicable for designing pre-clinical studies, particularly in oncology, focusing on this compound's chemo-sensitizing effects and its utility in treating brain malignancies.

A significant gap exists in the quantitative pharmacokinetic data necessary for full drug development. Future research should prioritize studies to define this compound's half-life (t½), volume of distribution (Vd), clearance (CL), and oral bioavailability in relevant animal models and humans.

References

- 1. This compound, a Potential PPT1 Inhibitor, Perturbs Stemness ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Novel Inhibitor of Autophagy That Induces ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

Comprehensive Technical Guide: Lucanthone DNA Intercalation and APE1 Inhibition Mechanisms

Introduction and Chemical Context

Lucanthone (1-((2-(Diethylamino)ethyl)amino)-4-methylthioxanthen-9-one) is a small molecule thioxanthenone derivative that has transitioned from its initial application as an anti-schistosomal agent to a promising investigational anticancer drug. With the molecular formula C₂₀H₂₄N₂OS and an average molecular weight of 340.482 g/mol, this compound possesses structural characteristics that facilitate its primary mechanism of action: DNA intercalation and inhibition of DNA repair enzymes [1]. Its bioactive metabolite, hycanthone, has demonstrated even greater potency in various biochemical assays but was largely abandoned from clinical development due to significant toxicity concerns including hepatic necrosis, mutagenicity, and carcinogenicity [2]. Currently, this compound is being investigated as a radiation sensitizer in clinical trials for brain tumors, leveraging its ability to cross the blood-brain barrier and selectively target cycling cells while sparing non-cycling normal brain tissue [2] [1].

The historical development of this compound reveals a fascinating drug repurposing narrative. Originally developed and used for approximately 20 years as an anti-schistosomal agent, this compound was largely replaced by newer therapeutics including its own metabolite hycanthone, which eventually was withdrawn due to toxicity profiles [2]. The serendipitous discovery of its concentration in neoplastic tissue reignited interest in its anticancer applications [2]. Contemporary research has focused on this compound's potential as an adjuvant for brain tumor radiotherapy, with ongoing clinical trials investigating its efficacy in glioblastoma multiforme and brain metastases [1]. The drug's favorable pharmacodynamic profile, including oral availability and blood-brain barrier penetration, positions it as a promising candidate for central nervous system malignancies [1].

Molecular Mechanisms of Action

DNA Intercalation Mechanism

This compound exerts its primary biological effects through two complementary mechanisms, with DNA intercalation representing a fundamental aspect of its activity. As a planar thioxanthenone compound, this compound inserts between DNA base pairs through π-π stacking interactions, disrupting DNA architecture and function. This intercalation has several significant consequences:

Inhibition of Nucleic Acid Synthesis: By inserting between DNA base pairs, this compound physically impedes the progression of DNA and RNA polymerases, thereby suppressing transcription and replication processes [2]. This mechanism shares similarities with other intercalators such as actinomycin D, though this compound demonstrates a distinct toxicity profile with limited hematological or gastrointestinal effects at clinically tolerated doses [1].

Topoisomerase Inhibition: this compound interferes with the activity of both topoisomerase I and topoisomerase II, enzymes critical for managing DNA supercoiling and strand separation during replication and transcription [2] [1]. This inhibition further contributes to its antitumor effects by inducing replication stress and DNA damage.

Preference for AT-Rich Sequences: Through DNAase I footprinting studies, researchers have demonstrated that this compound exhibits clear sequence selectivity, preferentially binding to alternating AT sequences while discriminating against GC-rich regions and homooligomeric runs of single bases [3]. This binding preference distinguishes it from many other intercalators and may contribute to its specific genomic effects.

The intercalation process fundamentally alters DNA physical properties, including helical unwinding and length extension, which can be quantitatively measured through techniques such as viscosity measurements and electric linear dichroism. These biophysical changes have functional consequences for DNA-protein interactions and chromatin organization, ultimately contributing to the compound's antitumor efficacy.

APE1 Inhibition Mechanism

Beyond its DNA intercalation properties, this compound directly inhibits Apurinic/Apyrimidinic Endonuclease 1 (APE1), a critical enzyme in the base excision repair (BER) pathway. APE1 accounts for nearly all AP site cleavage activity in human cells and also possesses redox regulatory functions that activate various transcription factors [2]. This compound specifically targets the endonuclease activity of APE1 without affecting its redox function through several distinct mechanisms:

Hydrophobic Pocket Binding: Structural studies of APE1 reveal a hydrophobic pocket lined by residues Phe266, Trp280, and Leu282 that overlaps with the enzyme's active site. This compound and its metabolite hycanthone bind to this pocket with high affinity, as demonstrated by BIACORE measurements yielding KD values of 89 nM for this compound and 10 nM for hycanthone [2]. This direct binding induces conformational changes in APE1, as evidenced by circular dichroism spectra showing alterations in the protein's helical structure.

Allosteric Inhibition: By docking in the hydrophobic pocket, this compound appears to allosterically inhibit APE1's endonuclease activity rather than directly blocking DNA binding. Experimental evidence supporting this includes minimal impact on APE1's DNA binding capacity despite potent inhibition of its incision activity [2]. This mechanism preserves some protein-DNA interactions while specifically disrupting the catalytic function.

Free Radical-Mediated Degradation: this compound induces oxidative degradation of APE1 through a free radical-dependent mechanism. This degradation pathway can be mitigated by the addition of free radical scavengers such as TRIS and DMSO, suggesting the involvement of peptide bond cleavage in the irreversible inhibition of APE1 function [2].

The inhibition of APE1 has significant therapeutic implications, as cancer cells frequently overexpress DNA repair enzymes to counteract genotoxic therapies. By compromising this defensive mechanism, this compound sensitizes tumor cells to radiation and DNA-damaging chemotherapy agents.

Table 1: Key Molecular Targets of this compound

| Target | Effect | Biological Consequence | Experimental Evidence |

|---|---|---|---|

| DNA | Intercalation | Inhibition of replication and transcription | DNAase I footprinting [3] |

| Topoisomerase IIα | Inhibition | DNA strand break accumulation | Cellular sensitization studies [1] |

| APE1/Ref-1 | Endonuclease inhibition | Reduced base excision repair | Cleavage assays, BIACORE [2] |

| Topoisomerase I | Inhibition | Replication fork stalling | Comparative biochemistry [1] |

Quantitative Biochemical Data

Binding Parameters and Inhibition Constants

Rigorous biochemical characterization has yielded precise quantitative metrics for this compound interactions with its molecular targets. These parameters provide critical insights for structure-activity relationship optimization and dosing considerations in both preclinical and clinical settings:

Table 2: Quantitative Biochemical Parameters for this compound and Hycanthone

| Parameter | This compound | Hycanthone | Experimental Method |

|---|---|---|---|

| APE1 Inhibition IC₅₀ | 5 µM | 80 nM | AP site cleavage in plasmid DNA [2] |

| APE1 Binding KD | 89 nM | 10 nM | BIACORE binding studies [2] |

| DNA Binding Preference | AT-rich sequences | AT-rich sequences | DNAase I footprinting [3] |

| Topoisomerase Inhibition | Moderate | Not reported | Enzyme-specific assays [1] |

The notable potency difference between this compound and its metabolite hycanthone is particularly significant, with hycanthone demonstrating approximately 60-fold greater potency in APE1 inhibition assays [2]. This metabolic activation has important implications for the pharmacological activity of administered this compound, though hycanthone itself is not developed clinically due to its unfavorable toxicity profile.

Structural-Activity Relationships

The structural features governing this compound's activity have been systematically investigated through analog studies:

The thioxanthenone core provides the planar aromatic surface necessary for DNA intercalation, with electron distribution patterns influencing intercalation strength and sequence preference [2] [3].

The diethylaminoethyl side chain contributes to DNA binding specificity and facilitates interactions with the APE1 hydrophobic pocket [3]. Modifications to this side chain alter both potency and selectivity.

The methyl substituent at position 4 can be replaced with hydroxymethyl groups (as in hycanthone) to enhance potency, though this modification also increases toxicity [2] [3].

Indazole analogs with similar side chain functionality demonstrate even more pronounced AT sequence selectivity but different effects on DNAase I cleavage patterns [3].

These structure-activity relationships inform ongoing medicinal chemistry efforts to develop this compound derivatives with improved therapeutic indices, focusing on maintaining potent APE1 inhibition while reducing genotoxic potential.

Experimental Methodologies

DNA Intercalation Studies

Investigating this compound's DNA binding properties employs several well-established biophysical and biochemical techniques:

DNAase I Footprinting: This method demonstrates sequence-specific binding by quantifying protection against DNAase I cleavage. Experimental protocols involve incubating a 5'-end-radiolabeled DNA fragment (such as the 160-bp tyrT fragment) with varying concentrations of this compound in appropriate buffer (typically 10 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl₂) [3]. After adding DNAase I (approximately 0.01 units) for 1 minute, reactions are stopped with EDTA, precipitated, and analyzed by denaturing polyacrylamide gel electrophoresis followed by autoradiography.

Spectroscopic Binding Analyses: Absorption spectroscopy and fluorescence quenching provide quantitative binding parameters. Samples contain fixed DNA concentrations (e.g., 100 µM base pairs) titrated with this compound (0-50 µM) in physiologically relevant buffers [4]. Data analysis using Scatchard or McGhee-von Hippel methods yields binding constants and site sizes.

Surface Plasmon Resonance (SPR): Real-time kinetic monitoring of this compound-DNA interactions employs sensor chips with immobilized DNA sequences. Running buffer typically consists of 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% surfactant P20, pH 7.4, with this compound injections at varying concentrations (0-100 µM) at flow rates of 30 µL/min [4]. Sensogram fitting to appropriate binding models determines association (kₐ) and dissociation (kḍ) rate constants.

APE1 Inhibition Assays

Characterizing APE1 inhibition requires specialized enzymatic and binding assays:

AP Endonuclease Activity Assay: This primary method quantifies APE1 inhibition by measuring cleavage of depurinated plasmid DNA substrates. Standard reactions contain 50-100 nM APE1, 10 nM depurinated plasmid DNA, 50 mM HEPES-KOH (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mg/mL BSA, and 2% DMSO with varying this compound concentrations (0-100 µM) [2]. After incubation at 37°C for 15 minutes, reactions are stopped and analyzed by agarose gel electrophoresis with ethidium bromide staining. Densitometric quantification of substrate and product bands enables IC₅₀ determination.

BIACORE Binding Measurements: Direct protein-compound interaction studies immobilize APE1 on CMS sensor chips using standard amine coupling chemistry. Running buffer contains 10 mM HEPES (pH 7.4), 150 mM NaCl, 3 mM EDTA, and 0.005% P20 surfactant with this compound injections (0-500 nM) at 30 µL/min flow rate [2]. Kinetic analysis of the sensograms determines binding affinity (K_D) and stoichiometry.

Circular Dichroism Spectroscopy: Conformational changes in APE1 upon this compound binding are monitored by CD spectroscopy. Samples contain 5 µM APE1 in 10 mM potassium phosphate buffer (pH 7.4) with and without 25 µM this compound [2]. Spectra collected from 260-190 nm in 1 nm increments reveal changes in secondary structure through alterations in characteristic α-helical minima at 208 and 222 nm.

The following diagram illustrates the key experimental workflows for studying this compound's mechanisms of action:

Experimental Workflow for this compound Mechanism Studies

Therapeutic Applications and Clinical Translation

Radiation Sensitization

The primary therapeutic application of this compound focuses on radiation sensitization in oncology, particularly for challenging malignancies such as glioblastoma multiforme and brain metastases. The mechanistic basis for this application involves dual pathways:

DNA Repair Inhibition: By inhibiting APE1-mediated base excision repair, this compound compromises the cellular ability to resolve radiation-induced DNA damage, including apurinic/apyrimidinic sites and single-strand breaks [2]. This leads to the accumulation of unrepaired lesions that can progress to lethal double-strand breaks during DNA replication.

Topoisomerase-Mediated Sensitization: Through inhibition of topoisomerases I and II, this compound causes additional DNA structural alterations that synergize with radiation damage [1]. This combination creates multiple complementary forms of DNA damage that overwhelm cellular repair capacity.

Preclinical studies demonstrate that APE1 overexpression confers radiation resistance, while siRNA-mediated APE1 depletion or pharmacological inhibition with this compound enhances radiosensitivity across various cancer models, including glioma, colorectal, and breast cancer cells [2]. The translational significance of these findings is supported by clinical observations that this compound concentrates preferentially in neoplastic tissue compared to surrounding normal tissues [2].

Combination Therapy Strategies

Rational combination approaches leverage this compound's mechanisms to enhance efficacy of established anticancer treatments:

Synergy with Alkylating Agents: this compound potentiates the activity of DNA alkylating agents such as temozolomide and methyl methanesulfonate by inhibiting APE1-mediated repair of alkylation-induced AP sites [2]. This combination strategy is particularly relevant for glioblastoma, where temozolomide represents the standard chemotherapeutic approach.

Overadditive Synergism with Other Intercalators: Studies in L1210 and P388 leukemia models demonstrate therapeutic synergism between this compound and mitoxantrone without increased toxicity [5]. This combination enables optimal dosing of mitoxantrone while maintaining manageable toxicity profiles.

Blood-Brain Barrier Penetration: A distinctive advantage of this compound in neuro-oncology applications is its efficient penetration of the blood-brain barrier, allowing effective targeting of central nervous system malignancies [1]. This property is shared by few DNA repair inhibitors and represents a significant therapeutic advantage.

The following diagram illustrates this compound's integrated mechanism of action in radiation sensitization:

This compound's Integrated Mechanism in Radiation Sensitization

Conclusion and Future Directions

This compound represents a prototypical example of drug repurposing from antiparasitic to anticancer applications, with its dual mechanisms of DNA intercalation and APE1 inhibition providing a compelling scientific rationale for radiation sensitization. The well-characterized biochemical parameters and molecular interactions summarized in this technical guide provide researchers with a comprehensive foundation for further investigation.

Future development efforts should focus on addressing several key challenges:

Structural Optimization: Medicinal chemistry approaches should aim to develop this compound analogs that maintain potent APE1 inhibition while reducing genotoxic potential through refined intercalation properties.

Biomarker Identification: Patient selection strategies would benefit from identification of predictive biomarkers, potentially including APE1 expression levels or specific mutational signatures that confer enhanced sensitivity.

Combination Therapy Optimization: Systematic evaluation of this compound in rational combination regimens with newer targeted agents, particularly those inducing replication stress or DNA damage, may expand its therapeutic utility.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound and Its Derivative Hycanthone Inhibit Apurinic ... [pmc.ncbi.nlm.nih.gov]

- 3. Preferential intercalation at AT sequences in DNA by this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Intercalation of anticancer drug mitoxantrone into DNA [sciencedirect.com]

- 5. Overadditive Synergism Between the Intercalators ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Lucanthone in Schistosomiasis Treatment and Contemporary Research Applications

Introduction and Historical Context of Lucanthone

Schistosomiasis, also known as bilharzia, remains one of the most devastating neglected tropical diseases affecting approximately 250 million people worldwide, with over 800 million people at risk primarily in sub-Saharan Africa. This parasitic disease is caused by blood flukes of the Schistosoma genus and leads to chronic health conditions including hepatic fibrosis, bladder cancer, kidney failure, and impaired cognitive development in children. The global disease burden is substantial, with an estimated 200,000 deaths annually attributed to schistosomiasis-related complications. The complex life cycle of schistosomes involves freshwater snails as intermediate hosts and humans as definitive hosts, making control strategies particularly challenging in endemic regions. [1]

This compound (1-[(2-diethylaminoethyl)amino]-4-methylthioxanthen-9-one), initially known as Miracil D, represents a landmark in antiparasitic chemotherapy as the first orally active, non-antimonial agent developed against schistosomiasis. Discovered in 1946 by Kikuth and colleagues, this compound emerged from systematic screening of thioxanthone derivatives, marking a significant departure from the toxic antimony-based compounds that dominated early schistosomiasis treatment. The drug demonstrated efficacy against both Schistosoma haematobium and S. mansoni infections, though it showed no activity against S. japonicum. Throughout the 1950s-1970s, this compound was deployed extensively in mass treatment campaigns across Africa and South America, with an estimated 9 million patients treated. However, its clinical utility was ultimately limited by significant side effects including nausea, vomiting, insomnia, and occasional hematemesis, which prompted the search for improved analogs. [2] [3] [4]

The historical development of antischistosomal drugs reveals a progressive evolution from this compound to its metabolite hycanthone, and eventually to oxamniquine and praziquantel. This progression represents a continuous effort to improve therapeutic efficacy while reducing adverse effects. The current reliance on praziquantel as monotherapy for schistosomiasis control, despite its limitations against juvenile worms and emerging resistance concerns, underscores the continued relevance of understanding this compound's mechanism and chemical scaffold for future drug development. [1] [5] [6]

Pharmacology and Mechanism of Action Against Schistosomiasis

Chemical Properties and Metabolic Activation

This compound possesses a distinctive tricyclic thioxanthene structure with a diethylaminoethylamino side chain that is essential for its biological activity. The compound acts as a prodrug that undergoes metabolic activation primarily in the liver, where the 4-methyl group is oxidized to form hycanthone (4-hydroxymethyl derivative), which demonstrates significantly enhanced antischistosomal potency. This metabolic transformation, initially discovered through microbial oxidation using Aspergillus sclerotiorum, is catalyzed by mammalian cytochrome P450 enzymes and represents one of the earliest documented examples of prodrug activation in antiparasitic chemotherapy. Both this compound and hycanthone function as DNA intercalators that disrupt nucleic acid processes within the parasite, though their precise molecular targets have been elucidated through subsequent research. [2] [3] [4]

Biochemical Mechanisms Against Schistosomes

The antischistosomal activity of this compound and its active metabolite hycanthone involves multiple biochemical mechanisms that collectively contribute to parasite elimination:

DNA Intercalation and Alkylation: Both compounds intercalate between DNA base pairs and undergo enzymatic conversion to reactive esters (through kinase or sulfotransferase activity) that form covalent adducts with parasitic DNA. This alkylation disrupts DNA replication and transcription, ultimately leading to parasite death. Hycanthone demonstrates approximately 16-fold greater binding affinity for schistosome DNA compared to this compound, explaining its superior therapeutic efficacy. [2] [3]

Neuromuscular Coordination Disruption: An alternative proposed mechanism suggests that these compounds bind irreversibly to acetylcholine receptors in schistosomes, resulting in neuromuscular incoordination and paralysis of the digestive tract. The subsequent starvation and metabolic disruption contributes to worm death and elimination from the host vasculature. [2]

Topoisomerase Inhibition: Research has revealed that this compound functions as an effective topoisomerase II inhibitor in schistosomes, disrupting DNA winding processes essential for parasite survival. This mechanism parallels the action of certain anticancer drugs and explains the genotoxic properties observed in higher organisms. [7] [3]

Table 1: Comparative Pharmacological Properties of this compound and Related Antischistosomal Drugs

| Parameter | This compound | Hycanthone | Oxamniquine | Praziquantel |

|---|---|---|---|---|

| Chemical Class | Thioxanthene | Thioxanthene | Tetrahydroquinoline | Acylated isoquinoline |

| Year Introduced | 1946 | 1965 | 1970s | 1979 |

| Administration Route | Oral | Intramuscular/Oral | Oral | Oral |

| Effective Species | S. haematobium, S. mansoni | S. haematobium, S. mansoni | S. mansoni | All human species |

| Dosage Regimen | 10 mg/kg twice daily or 60 mg/kg single dose | 3 mg/kg single IM injection | 15-60 mg/kg single dose | 40-60 mg/kg single dose |

| Primary Mechanism | DNA intercalation/alkylation | DNA intercalation/alkylation | DNA alkylation after metabolic activation | Calcium influx, tegument disruption |

| Major Limitations | CNS/gastrointestinal side effects | Hepatotoxicity, mutagenicity | Species-specific activity | Inactive against juvenile worms |

| Current Status | Largely abandoned | Withdrawn | Limited use | First-line therapy | [1] [2] [3]

Experimental Protocols for Antischistosomal Evaluation

In Vitro Schistosomicidal Assays

Parasite Culture and Maintenance: Adult schistosomes are perfused from the hepatic portal system and mesenteric veins of infected laboratory mice (typically 6-7 weeks post-infection with approximately 200 cercariae). The worms are maintained in complete culture medium (RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin) at 37°C in a 5% CO₂ atmosphere. For drug testing, worm pairs are transferred to 24-well culture plates containing 2 mL of medium per well. [5]

Compound Exposure and Viability Assessment: this compound is prepared as a 10 mM stock solution in DMSO and serially diluted in culture medium to achieve final testing concentrations (typically 0.1-100 μM). The drug is applied to cultured worms for 72 hours, with morphological changes monitored at 24-hour intervals using light microscopy. Key parameters for viability assessment include:

- Motility scoring (0 = normal, 1 = reduced, 2 = severely impaired, 3 = paralyzed)

- Tegument integrity evaluation through scanning electron microscopy

- Contractile response to tactile stimulation

- Viability staining with methylene blue or propidium iodide

The minimal effective concentration (MEC) for this compound against adult schistosomes typically ranges from 0.1-1.0 μM, with complete paralysis observed at higher concentrations (10 μM). [5]

In Vivo Efficacy Studies

Animal Infection Models: Female BALB/c or C57BL/6 mice (6-8 weeks old) are infected percutaneously with 100-120 S. mansoni or S. japonicum cercariae. Drug treatment is initiated at the appropriate parasite developmental stage (typically 35-42 days post-infection for adult worms). This compound is administered orally as a suspension in carboxymethyl cellulose or similar vehicle, with dosing regimens varying from single administration (60-100 mg/kg) to multiple doses over 3-5 days (20-40 mg/kg/day). [1] [5]

Efficacy Evaluation Parameters: Animals are euthanized 2-3 weeks post-treatment for parasite burden assessment through portal perfusion. Key efficacy metrics include:

- Worm burden reduction percentage compared to untreated controls

- Tissue egg load (liver and intestines) quantification after KOH digestion

- Oogram pattern analysis for egg developmental stages

- Histopathological evaluation of hepatic and intestinal granulomas

The therapeutic efficacy of this compound in murine models typically demonstrates 70-90% worm burden reduction at optimal dosing, though with significant host toxicity at higher doses. [1] [5]

Diagram 1: Molecular mechanisms of this compound action against schistosome parasites. The drug requires metabolic activation to hycanthone, which then acts through three primary pathways leading to parasite death.

Contemporary Research Applications and Repurposing Potential

Autophagy Inhibition in Oncology

Despite its decline as an antischistosomal agent, this compound has garnered significant interest in oncology research due to its potent autophagy inhibition properties. Research has revealed that this compound effectively blocks autophagic flux by inducing lysosomal membrane permeabilization, leading to accumulation of autophagosomes and cellular debris. This mechanism differs from chloroquine and hydroxychloroquine (which inhibit autophagosome-lysosome fusion through pH elevation) and represents a novel approach to disrupting this critical cancer cell survival pathway. [7] [8]

In glioblastoma models, this compound demonstrated significant blood-brain barrier penetration and effectively sensitized tumor cells to temozolomide chemotherapy. The compound reduced glioma stem cell viability and impaired tumor growth in vivo at clinically achievable concentrations (10-20 μM). Furthermore, this compound treatment promoted a favorable tumor microenvironment remodeling, characterized by vascular normalization, reduced hypoxia, and enhanced cytotoxic T-cell infiltration—effects attributed to its unique autophagy inhibition profile. [8]

DNA Repair Inhibition and Chemosensitization

This compound has been identified as a potent inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in the base excision repair pathway that contributes to chemotherapy resistance in various cancers. The drug specifically blocks the DNA repair function of APE1 (IC₅₀ = 5 μM) without affecting its redox regulatory activities, making it a promising candidate for combination therapy with DNA-damaging agents. This property has been leveraged in clinical trials (NCT02014545) evaluating this compound in combination with whole brain radiation therapy for brain metastases from non-small cell lung cancer. [3] [4]

The chemosensitization potential of this compound has been demonstrated across multiple cancer models, where it enhances the efficacy of alkylating agents (temozolomide, methyl methanesulfonate), topoisomerase inhibitors (etoposide), and histone deacetylase inhibitors (vorinostat). This broad sensitization profile positions this compound as a valuable tool for overcoming treatment resistance in aggressive malignancies. [7] [3] [8]

Diagram 2: this compound's multimodal mechanisms in oncology applications, showing how its autophagy inhibition and DNA repair disruption contribute to antitumor efficacy.

Experimental Protocols for Autophagy Inhibition Studies

This compound Treatment in Cancer Cell Models: For autophagy inhibition studies, cancer cell lines (e.g., MDA-MB-231 breast cancer, GL261 glioma) are plated in 96-well plates (10,000 cells/well) and allowed to adhere overnight. This compound is prepared as a 10 mM DMSO stock and diluted to working concentrations (typically 1-50 μM) in complete medium. Cells are treated for 48-72 hours, with assessment of viability (MTT assay), apoptosis (annexin V/propidium iodide staining), and autophagy markers (LC3-I/II conversion, p62 accumulation). [7] [8]

Autophagy Flux Assessment: To evaluate autophagic inhibition, cells are transfected with GFP-LC3 plasmid or stained with acridine orange (1 μg/mL for 15 minutes) to visualize acidic vesicular organelles. This compound treatment typically results in punctate GFP-LC3 accumulation and reduced acridine orange fluorescence, indicating impaired autolysosomal degradation. Transmission electron microscopy provides ultrastructural confirmation of autophagosome accumulation and lysosomal defects. [7]

Combination Therapy Protocols: For chemosensitization studies, cells are pretreated with subtoxic this compound concentrations (2-5 μM) for 24 hours followed by co-treatment with chemotherapeutic agents (e.g., vorinostat, temozolomide, etoposide) for an additional 48 hours. Synergistic interactions are quantified using combination index analysis through CompuSyn software, with values <0.9 indicating synergy. [7] [8]

Conclusion and Future Directions

This compound represents a fascinating example of drug repurposing potential, transitioning from an abandoned antiparasitic agent to a promising candidate for oncology therapeutics. Its multimodal mechanism of action—encompassing DNA intercalation, topoisomerase inhibition, APE1 suppression, and lysosomal disruption—provides a unique pharmacological profile that can be leveraged against treatment-resistant cancers. The documented blood-brain barrier penetration makes it particularly valuable for neuro-oncology applications, where effective chemosensitizers are scarce. [7] [3] [8]

The ongoing development of novel schistosomiasis therapeutics continues to benefit from understanding this compound's chemical scaffold, as evidenced by recent advances in oxamniquine derivatives. The identification of CIDD-0150303—a novel oxamniquine analog with pan-species and pan-stage activity against schistosomes—demonstrates how historical drug templates can inspire next-generation treatments addressing the limitations of current therapies. [1]

Future research directions should focus on:

- Structural optimization to enhance the therapeutic window of this compound analogs

- Exploration of combination regimens with immunotherapeutic agents

- Development of targeted delivery systems to minimize off-target effects

- Investigation of autophagy inhibition in tumor microenvironment modulation

References

- 1. Development of a Novel Compound Effective Against ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Pharmacological and immunological effects of praziquantel against... [idpjournal.biomedcentral.com]

- 6. Recent Advances in Anti-Schistosomiasis Drug Discovery [intechopen.com]

- 7. This compound Is a Novel Inhibitor of Autophagy That Induces ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound Targets Lysosomes to Perturb Glioma ... [frontiersin.org]

Comprehensive Technical Guide: Lucanthone as an APE1 Inhibitor

Introduction to APE1/Ref-1 and Its Role as a Therapeutic Target

Apurinic/apyrimidinic endonuclease 1/Redox effector factor 1 (APE1/Ref-1) is a multifunctional enzyme critical for maintaining cellular homeostasis. This 35.6-37 kDa protein possesses two primary functions encoded by distinct domains: (1) a C-terminal domain that mediates its DNA repair activity as the major apurinic/apyrimidinic endonuclease in the base excision repair (BER) pathway, and (2) an N-terminal domain that controls its redox regulatory function, activating various transcription factors through cysteine reduction [1] [2]. APE1 is the primary enzyme processing the estimated >10,000 abasic sites generated daily in each cell's genome [3]. Its redox function activates transcription factors including AP-1, NF-κB, HIF-1α, STAT3, and p53, which regulate processes such as apoptosis, inflammation, angiogenesis, and cell survival [1] [2].

APE1 overexpression has been documented in numerous cancers (including osteosarcomas and breast, lung, cervical, prostate, ovarian, and head-and-neck cancers) and is frequently associated with therapy resistance and poor patient prognosis [3] [4] [2]. Tumor cells often exploit APE1's functions to resist DNA damage induced by chemotherapy and radiation. Preclinical studies demonstrate that suppressing APE1 via siRNA or dominant-negative constructs sensitizes cancer cells to DNA-damaging agents, validating APE1 as a promising therapeutic target [5] [3] [4]. Consequently, developing potent, specific small-molecule inhibitors of APE1 has become an active research area for improving cancer treatment outcomes.

Lucanthone: Pharmacology and Mechanism of Action

This compound (1-[2-diethylaminoethylamino]-4-methylthioxanthen-9-one) is a thioxanthenone derivative initially developed as an anti-schistosomal agent [5] [6]. Although largely replaced for its original indication, this compound has garnered renewed interest for its potential as an anti-cancer agent and specifically as an APE1 inhibitor [5] [6]. The drug is orally available and efficiently crosses the blood-brain barrier, making it particularly relevant for investigating against brain tumors [6].

This compound exhibits a multi-faceted mechanism of action that includes:

- DNA intercalation: Preferentially at AT-rich sequences, disrupting nucleic acid biosynthesis [5]

- Topoisomerase I and II inhibition: Preventing proper DNA unwinding and replication [5] [6]

- APE1 endonuclease inhibition: Potent suppression of APE1's DNA repair function [5] [7]

- Autophagy inhibition: Inducing lysosomal membrane permeabilization and cathepsin D-mediated apoptosis [8]

Table 1: Key Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₂₀H₂₄N₂OS [6] |

| Molecular Weight | 340.482 g/mol [6] |

| Mechanism of Action | APE1 endonuclease inhibition, topoisomerase I/II inhibition, DNA intercalation, autophagy inhibition [5] [8] [6] |

| Primary Molecular Targets | APEX1, TOP2A, DNA, TOP1, TOP2B [6] |

| Drug Status | Investigational; previously approved for schistosomiasis [6] |

This compound's bioactive metabolite, hycanthone, demonstrates even more potent APE1 inhibition but exhibits greater toxicity, including hepatic necrosis, mutagenicity, and carcinogenicity, limiting its clinical development [5].

Molecular Mechanism of APE1 Inhibition by this compound

Direct Binding to the Hydrophobic Pocket

This compound inhibits APE1 primarily through direct protein binding rather than solely through DNA intercalation. Biacore binding studies demonstrate that this compound binds APE1 with an affinity constant (K-D) of 89 nM, while its metabolite hycanthone binds even more tightly with a K-D of 10 nM [5] [9]. Structural analysis reveals that this compound docks into a hydrophobic pocket in APE1's active site, lined by residues Phe266, Trp280, and Leu282 [5] [2]. This pocket normally recognizes and flips out the abasic site from DNA for cleavage.

Mutagenesis studies confirm the critical nature of this hydrophobic pocket. When Phe266 and Trp280 are mutated to alanine, this compound's inhibitory effect is significantly diminished or completely abolished, demonstrating these residues are essential for binding [5]. Circular dichroism spectroscopy further confirms that this compound induces conformational changes in APE1's helical structure upon binding, which is attenuated in hydrophobic site mutants [5].

Inhibition of Endonuclease Activity

This compound specifically inhibits APE1's endonuclease activity without affecting its redox function or 3'-mismatch exonuclease activity [7]. The compound exhibits concentration-dependent inhibition of APE1's ability to cleave depurinated plasmid DNA substrates, with reported IC₅₀ values of approximately 5 μM for this compound and a significantly more potent 80 nM for hycanthone [5]. This specific inhibition of the endonuclease function strategically targets the DNA repair mechanism that cancer cells depend on for surviving genotoxic stress from treatments.

Induction of Oxidative Damage

Beyond direct enzymatic inhibition, this compound induces protein degradation through free radical-mediated peptide bond cleavage. This degradation is dramatically reduced in the presence of free radical scavengers such as TRIS and DMSO, suggesting the mechanism involves generation of reactive oxygen species that damage APE1's structure [5]. This dual mechanism—direct enzymatic inhibition and oxidative degradation—makes this compound a particularly effective APE1 suppressor.

This compound inhibits APE1's repair function, sensitizing cells to therapy.

Quantitative Profiling of this compound's APE1 Inhibition

Table 2: Quantitative Inhibition Parameters of this compound and Analogs

| Compound | IC₅₀ (Depurinated Plasmid Cleavage) | K-D (Binding Affinity) | Selectivity Profile |

|---|---|---|---|

| This compound | 5 μM [5] | 89 nM [5] | Inhibits APE1 endonuclease activity without affecting redox function; also inhibits topoisomerases I/II [5] [7] |

| Hycanthone | 80 nM [5] | 10 nM [5] | More potent but toxic (hepatic necrosis, mutagenicity) [5] |

| CRT0044876 | Not well quantified | Weak | Reported as APE1 inhibitor but effects difficult to reproduce [3] |

| Arylstibonic Acids | 4-300 nM [3] | Not specified | Act as DNA phosphate mimics; partial mixed-mode inhibition [3] |

The quantitative data reveal that while this compound itself shows moderate potency in enzymatic assays (μM range), its binding affinity is substantially stronger (nM range), suggesting the potential for optimization of this chemical scaffold. The dramatic difference in IC₅₀ values between this compound and hycanthone highlights the importance of metabolite activity in the overall pharmacological profile.

Experimental Protocols for Evaluating APE1 Inhibition

AP Endonuclease Activity Assay

Objective: Measure this compound's inhibition of APE1's cleavage of depurinated DNA substrates.

Materials:

- Purified recombinant APE1 protein [5] [3]

- Plasmid DNA containing abasic sites or synthetic oligonucleotides with tetrahydrofuran (THF, a stable AP site analog) [5] [3]

- This compound dissolved in sterile distilled water or DMSO [5]

- Reaction buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.05% Brij-35 [3]

Procedure:

- Pre-incubate APE1 (5 pM-50 nM) with varying concentrations of this compound (0.1-100 μM) in reaction buffer for 20 minutes at room temperature [5] [3]

- Initiate reaction by adding depurinated plasmid DNA or THF-containing oligonucleotide substrate (50 nM final concentration)

- Incubate at 37°C for 30-60 minutes

- Terminate reactions with EDTA or stop solution

- Analyze cleavage products by:

- Agarose gel electrophoresis for plasmid substrates, visualizing DNA cleavage by reduced supercoiling [5]

- Fluorescence-based detection using dual-labeled (fluorophore/quencher) substrates for real-time monitoring [3] [10]

- Radioactive assays using 5'-³²P-end-labeled oligonucleotides followed by denaturing PAGE and phosphorimaging [3]

Data Analysis: Calculate percent inhibition relative to DMSO-only controls and determine IC₅₀ values using nonlinear regression of concentration-response data [5] [3].

Direct Binding Measurements (Surface Plasmon Resonance)

Objective: Quantify binding affinity between this compound and APE1.

Materials:

- Biacore instrument with CMS sensor chip

- Recombinant APE1 for immobilization

- This compound concentrations series (0.1-1000 nM) in HBS-EP buffer

Procedure:

- Immobilize APE1 on CMS chip using standard amine coupling chemistry

- Flow this compound solutions over APE1 surface at constant flow rate

- Monitor association and dissociation phases in real-time

- Regenerate surface between cycles with mild denaturant

Data Analysis: Fit sensorgram data to 1:1 binding model to calculate kinetic parameters (kₐ, kḍ) and equilibrium dissociation constant (K-D) [5].

Cellular APE1 Inhibition and Chemosensitization Assays

Objective: Evaluate this compound's ability to inhibit intracellular APE1 and sensitize cancer cells to DNA-damaging agents.

Materials:

- Cancer cell lines (e.g., breast cancer, glioblastoma) [5] [7] [8]

- DNA-damaging agents: methyl methanesulfonate (MMS), temozolomide (TMZ), bleomycin, ionizing radiation [5] [7]

- This compound stock solutions

Procedure:

- Culture cells in appropriate medium supplemented with serum

- Pre-treat cells with this compound (0.1-10 μM) for 2-24 hours

- Apply DNA-damaging agents at varying concentrations

- Assess endpoints:

- Clonogenic survival: Seed cells at low density after treatment, allow colony formation (7-14 days), fix/stain, and count colonies [7]

- Cell viability: MTT, XTT, or ATP-based assays after 72-96 hours treatment [8]

- APE1 activity in cell extracts: Prepare sonicated cell extracts, measure AP site cleavage using fluorescent oligonucleotide substrates [5]

- Immunoblotting: Monitor protein levels of APE1, cleavage products, and DNA damage markers (γH2AX, p53) [5] [8]

Therapeutic Applications and Clinical Implications

Chemo- and Radiosensitization

This compound's primary therapeutic application is as a sensitizer to conventional cancer therapies. Studies demonstrate that this compound enhances the efficacy of alkylating agents (temozolomide, methyl methanesulfonate) and ionizing radiation in various cancer models [5] [7]. By inhibiting APE1-mediated repair of DNA damage induced by these treatments, this compound increases the accumulation of lethal lesions, leading to enhanced cancer cell death.

In breast cancer models, this compound sensitized cells to both laboratory alkylating agents and the clinically relevant drug temozolomide [7]. Similarly, glioma cells with depleted APE1 expression showed increased radiation sensitivity, and this compound treatment recapitulated this effect through pharmacological inhibition [5]. These findings support the strategy of combining this compound with DNA-damaging agents to overcome treatment resistance.

Blood-Brain Barrier Penetration and Brain Tumor Applications

A significant advantage of this compound is its ability to cross the blood-brain barrier efficiently [6]. This property makes it particularly relevant for treating brain tumors such as glioblastoma multiforme and brain metastases. Early clinical studies investigated this compound in combination with whole-brain radiation for patients with brain metastases, demonstrating accelerated regression of lesions [6]. The current development of this compound includes Phase I/II clinical trials for brain tumors, leveraging its dual capabilities of BBB penetration and APE1 inhibition [6].

Autophagy Inhibition and Combination Therapies

Beyond APE1 inhibition, this compound functions as a potent autophagy inhibitor—in some studies, more effective than chloroquine [8]. This compound induces lysosomal membrane permeabilization, cathepsin D accumulation, and apoptosis, independently of p53 status [8]. This multi-target activity supports its investigation in combination with other agents, such as histone deacetylase inhibitors (e.g., vorinostat), where this compound enhances anti-cancer activity [8].

Research Gaps and Future Directions

Despite promising preclinical data, several research gaps remain:

Specificity Optimization: Current this compound derivatives still exhibit multi-target effects (topoisomerase inhibition, DNA intercalation). Developing more specific APE1 inhibitors would improve therapeutic index.

Biomarker Identification: Predictive biomarkers for patient selection are needed. APE1 expression levels, subcellular localization, or specific mutation signatures may identify tumors most dependent on APE1.

Compound Screening Platforms: Advanced screening methods like the CRISPR-Cas12a-based detection system [10] enable sensitive measurement of APE1 activity and inhibitor efficacy, facilitating future drug discovery.

Understanding Resistance Mechanisms: How cancer cells develop resistance to APE1 inhibitors remains unexplored and could inform combination therapy strategies.

Toxicity Management: Balancing effective APE1 inhibition with acceptable toxicity profiles, particularly for chronic administration, requires further investigation.

Conclusion

References

- 1. APE1/Ref-1 Role in Inflammation and Immune Response [frontiersin.org]

- 2. APE1/Ref-1 as an emerging therapeutic target for various ... [nature.com]

- 3. POTENT INHIBITION OF HUMAN AP ENDONUCLEASE 1 BY ... [pmc.ncbi.nlm.nih.gov]

- 4. Knockout and Inhibition of Ape1: Roles of Ape1 in Base ... [mdpi.com]

- 5. This compound and Its Derivative Hycanthone Inhibit Apurinic ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. Inhibition of the human apurinic/apyrimidinic ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Is a Novel Inhibitor of Autophagy That Induces ... [sciencedirect.com]

- 9. This compound and its derivative hycanthone inhibit apurinic ... [osti.gov]

- 10. Structure-switchable dsDNA promoter regulates the activity ... [sciencedirect.com]

Comprehensive Technical Guide: Lucanthone as a PPT1 Inhibitor for Glioblastoma Therapy

Drug Profile and Significance

Lucanthone (1-((2-(diethylamino)ethyl)amino)-4-methylthioxanthen-9-one) is a small molecule thioxanthenone derivative that was originally developed and used as an anti-schistosomal agent. Recently, this compound has been repurposed as a potential anti-cancer therapeutic based on its multifaceted mechanisms of action, particularly its ability to inhibit palmitoyl protein thioesterase 1 (PPT1) and disrupt autophagic flux in tumor cells [1] [2]. This compound has attracted significant research interest for its potent activity against glioblastoma (GBM), the most common and aggressive primary brain tumor in adults [1] [3].

The significance of this compound in oncology stems from its ability to address several critical challenges in GBM treatment. Despite standard-of-care therapy involving surgical resection, temozolomide (TMZ) chemotherapy, radiation, and tumor-treating fields, median survival for GBM patients remains only 16-20 months, with nearly universal recurrence [1] [4]. This compound demonstrates particular efficacy against TMZ-resistant gliomas and specifically targets glioma stem-like cells (GSCs), which are believed to drive treatment resistance and tumor recurrence [1] [3] [2]. Furthermore, its ability to cross the blood-brain barrier makes it uniquely suited for treating central nervous system malignancies [2] [5].

Mechanisms of Action

Multimodal Anti-Tumor Activities

This compound exerts its anti-tumor effects through multiple complementary mechanisms that collectively disrupt key survival pathways in glioma cells:

PPT1 Inhibition and Autophagy Disruption: this compound is structurally similar to chloroquine/hydroxychloroquine and functions as a potential inhibitor of palmitoyl protein thioesterase 1 (PPT1), a lysosomal enzyme essential for autophagic degradation [1] [3]. PPT1 inhibition disrupts autophagic flux by interfering with lysosomal function, leading to accumulation of autophagosomes and impaired cellular waste removal [2]. This is particularly significant in GBM, where cytoprotective autophagy promotes resistance to standard therapies [1].

DNA Repair Inhibition: this compound inhibits key DNA repair enzymes including apurinic endonuclease 1 (APE1), topoisomerase I, and topoisomerase II [3] [6] [5]. APE1 inhibition is especially relevant for GBM therapy, as this enzyme contributes to resistance against alkylating agents like TMZ [6]. The IC(_{50}) for APE1 inhibition is 5 µM for this compound and 80 nM for its metabolite hycanthone [6].

Glioma Stem-like Cell Targeting: this compound efficiently reduces the population of Olig2+ glioma stem-like cells, which are critical for tumor maintenance and therapeutic resistance [1] [4]. It also abates tumor microtube (TM) network formation, an emerging hallmark of treatment resistance in GBM that facilitates intercellular communication and resilience [1] [3].

The following diagram illustrates the coordinated multimodal mechanism of action of this compound in glioblastoma cells:

Figure 1: this compound’s multimodal mechanism of action in glioblastoma. The drug simultaneously targets lysosomal function, DNA repair mechanisms, glioma stemness, and tumor microenvironment, resulting in comprehensive anti-tumor effects.

Quantitative Anti-Tumor Activities

Cellular Efficacy and Potency

This compound demonstrates potent anti-glioma activity across multiple cellular models, including patient-derived lines and temozolomide-resistant variants. The table below summarizes key efficacy data from preclinical studies:

Table 1: Cellular Efficacy of this compound in Glioma Models

| Cell Model | Assay Type | This compound IC₅₀ | Key Findings | Source |

|---|---|---|---|---|

| GL261 Mouse Glioma | MTT (2D culture) | ~5 µM | Significant reduction in cell viability after 72h exposure | [2] |

| KR158 Mouse Glioma | MTT (2D culture) | ~2.5 µM | Higher potency compared to GL261 line | [2] |

| Patient-derived GSC (GBM43) | MTT (3D spheroid) | ~1.5 µM | Enhanced potency in stem-like cultures | [2] |

| GL261 GSC | Spheroid area reduction | ~2 µM | 70% reduction in spheroid growth at 3µM | [1] [2] |

| TMZ-resistant GLUC2 | Crystal violet | ~3 µM | Maintained efficacy in TMZ-resistant lines | [1] [3] |

| Patient-derived GBM9 | Tumor microtube formation | ~3 µM | Significant reduction in network formation | [1] |

In Vivo Efficacy and Tolerability

This compound significantly slows tumor growth in orthotopic glioma models while demonstrating favorable tolerability profiles. The following table compiles key in vivo findings:

Table 2: In Vivo Efficacy of this compound in Glioma Models

| Model System | Dosing Regimen | Efficacy Outcomes | Tolerability | Source |

|---|---|---|---|---|

| GL261 GSC orthotopic (mice) | 10 mg/kg/day IP | ~60% reduction in tumor volume vs control; Reduced Olig2+ cells | Well tolerated, no significant weight loss | [1] [2] |

| TMZ-resistant glioma | 10 mg/kg/day IP | Maintained growth inhibition despite TMZ resistance | No additional toxicity observed | [1] [3] |

| Combination with TMZ | This compound + TMZ | Enhanced efficacy versus either agent alone | No reported synergistic toxicity | [2] |

| Human maximum tolerated | 10 mg/kg/day (oral) | Achieved serum levels of ~3-4 µg/ml (8-12 µM) | Well tolerated in clinical studies, minimal side effects | [1] [3] |

Experimental Protocols

Core Methodologies for this compound Studies

Standardized experimental approaches have been developed to evaluate this compound's anti-glioma activities across cellular and animal models. The following protocols represent key methodologies used in the cited literature:

4.1.1 Cellular Viability and Proliferation Assays

MTT Assay Protocol:

- Plate glioma cells (GL261, KR158, or patient-derived lines) in 96-well plates at densities of 2,000-5,000 cells/well and allow to adhere overnight [7] [2].

- Treat cells with this compound (typically 0.1-20 µM range) for 72 hours (2D cultures) or 5 days (3D spheroids) [2].

- Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours at 37°C [7].

- Dissolve formed formazan crystals with stop solution (10% SDS in 0.01N HCl) and incubate overnight [7].

- Measure absorbance at 570 nm with reference at 690 nm, calculate viability as percentage of control-treated cells [7].

Crystal Violet Staining:

- Plate cells in 6- or 12-well plates at appropriate densities (1,000-2,500 cells/well depending on line) [2].

- Treat with this compound, TMZ, or combinations for 4 days, then replace with drug-free medium for 3-day recovery [2].

- Fix cells with 4% paraformaldehyde (PFA) for 10 minutes, then stain with 0.5% crystal violet solution for 20 minutes [2].

- Image plates for qualitative assessment or dissolve bound dye with 10% SDS for spectrophotometric quantification at 590 nm [2].

4.1.2 Stemness and Tumor Microtube Analysis

Glioma Stem-like Cell (GSC) Culture:

- Adapt adherent glioma cells to serum-free conditions by stepwise serum reduction over 7 days [1] [2].

- Maintain GSCs in serum-free DMEM/F12 medium supplemented with N2 supplement, EGF (20 ng/mL), FGF (20 ng/mL), and heparin (5 μg/mL) [1] [3].

- For spheroid formation, plate dissociated GSCs in ultra-low attachment plates and culture for 5-7 days [1].

- Treat GSC spheroids with this compound (1-10 µM) for 5 days, then assess viability using Calcein-AM/Ethidium homodimer live/dead staining or MTT assay [2].

Tumor Microtube Formation Assay:

- Plate GBM9 or GBM43 GSCs on glass coverslips pre-coated with 5% Matrigel for 2 hours [1].

- Allow cells to adhere and extend processes overnight [1].

- Treat with medium or 3 µM this compound for 24 hours [1].

- Fix with 4% PFA for 10 minutes, permeabilize with 0.3% TX-100, and block with 3% normal serum [1].

- Stain with Phalloidin-Texas Red (1:40 dilution) to visualize actin-based cellular extensions [1].

- Image under confocal microscopy and quantify network parameters (branch points, tube length) [1].

4.1.3 Autophagy and Lysosomal Function Assessment

Acridine Orange Staining for Acidic Vesicles:

- Plate cells on glass-bottom 35mm plates and allow to adhere overnight [2].

- Treat with medium or this compound (1-10 µM) for 48 hours [2].

- Incubate with acridine orange (5 μg/mL) for 15 minutes [2].

- Wash 3× with PBS and image immediately under confocal microscopy using 525/590 nm emission for acidic vesicle accumulation [2].

Immunofluorescence for Autophagy Markers:

- Culture cells on glass coverslips and treat with this compound for 48 hours [2].

- Fix with 4% PFA for 10 minutes, permeabilize with 0.3% TX-100, and block with 3% normal serum [1] [2].

- Incubate with primary antibodies against LC3 (1:200), p62 (1:200), or Cathepsin D (1:200) overnight at 4°C [2].

- Wash and incubate with appropriate fluorescent secondary antibodies for 1 hour at room temperature [7] [2].

- Counterstain with DAPI, mount, and image under confocal microscopy; quantify punctae per cell [2].

4.1.4 In Vivo Glioma Models and Treatment

Orthotopic Glioma Model Establishment:

- Anesthetize 3-4 month old C57BL/6 mice with avertin (20 mg/kg) [1].

- Make midline scalp incision, retract skin, and drill burr hole at stereotactic coordinates: -1mm anteroposterior, +2mm mediolateral from bregma [1].

- Inject 1×10⁵ luciferase-expressing GSCs (GLUC2 or TMZ-resistant variants) in PBS at 3mm depth over 4 minutes [1].

- Leave needle in place for additional 3 minutes before withdrawal to prevent backflow [1].

- Suture incision and monitor until recovery from anesthesia [1].

This compound Treatment In Vivo:

- Formulate this compound in 10% DMSO, 40% 2-Hydroxypropyl-β-cyclodextrin in PBS [1].

- Initiate treatment 7 days post-implantation, administer 10 mg/kg/day via intraperitoneal injection [1] [2].

- Monitor tumor growth weekly via bioluminescent imaging [2].

- Assess survival or euthanize at endpoint (20% weight loss or neurological symptoms) [1].

- Process brains for immunohistochemistry analysis of Olig2, CD31 (vascularity), HIF-1α (hypoxia), and CD8+ T-cell infiltration [2].

Therapeutic Potential and Combination Strategies

Clinical Translation and Combination Approaches

This compound demonstrates compelling activity in preclinical models of treatment-resistant glioblastoma, supporting its continued development as a potential therapeutic. Several key aspects underscore its clinical potential:

Blood-Brain Barrier Penetration: Unlike many anticancer agents, this compound effectively crosses the blood-brain barrier, achieving therapeutically relevant concentrations in the central nervous system [2] [5]. This property is critical for glioblastoma therapeutics and has been demonstrated in both preclinical models and human studies [1].

Favorable Toxicity Profile: Clinical experience from its use as an anti-schistosomal agent and early cancer trials indicates that this compound is well-tolerated at doses achieving therapeutic serum levels (8-12 µM) [1] [3]. The established safety profile potentially facilitates more rapid clinical translation compared to novel chemical entities.

Activity Against Treatment-Resistant Disease: Perhaps most significantly, this compound retains efficacy against temozolomide-resistant gliomas and effectively targets the glioma stem-like cell population that drives recurrence [1] [3] [4]. This addresses a critical unmet need in glioblastoma management.

The collective preclinical evidence supporting this compound's multifaceted anti-glioma mechanisms, favorable pharmacokinetic properties, and activity in treatment-resistant models provides a strong rationale for continued clinical development. Future research directions include optimizing combination regimens, validating PPT1 as the primary molecular target, and identifying predictive biomarkers for patient selection.

References

- 1. , a Potential this compound , Perturbs Stemness, Reduces... PPT 1 Inhibitor [pmc.ncbi.nlm.nih.gov]

- 2. This compound Targets Lysosomes to Perturb Glioma ... [frontiersin.org]

- 3. This compound, a Potential PPT1 Inhibitor, Perturbs Stemness ... [sciencedirect.com]

- 4. This compound, a Potential PPT1 Inhibitor, Perturbs Stemness ... [pubmed.ncbi.nlm.nih.gov]

- 5. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 6. and Its Derivative Hycanthone this compound ... | PLOS Inhibit One [journals.plos.org]

- 7. Targeting autophagy and plasminogen activator inhibitor-1 ... [pmc.ncbi.nlm.nih.gov]

Methodologies for Assessing BBB Permeability

To determine whether a compound like Lucanthone can cross the BBB, scientists use a combination of computational predictions and direct experimental models. The table below summarizes the core approaches.

| Method Category | Specific Method | Key Measurement / Output | Application & Consideration |

|---|---|---|---|

| In Silico Prediction | Atom-Attention Message Passing Neural Network (AA-MPNN) with Contrastive Learning [1] | Predicts permeability class (e.g., high/low) or quantitative value. | High-throughput virtual screening; identifies promising candidates before synthesis [1]. |

| Quantitative Structure-Activity Relationship (QSAR) / Linear Regression [2] | Model relating molecular descriptors (e.g., size, lipophilicity) to permeability. | Requires a curated dataset for training; provides interpretable parameters [2]. | |

| In Vitro Models | Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) [2] | Effective Permeability ((P_e)) in cm/s. | High-throughput; uses artificial membranes with brain lipids; good for early-stage screening [2]. |

| Brain-Like Endothelial Cells (BLECs) in Transwell systems [3] | Transendothelial Electrical Resistance (TEER); Paracellular permeability to tracers (e.g., fluorescein). | More physiologically relevant; incorporates cellular properties and transporters [3]. | |

| In Vivo Models | In Situ Brain Perfusion [4] | Permeability-Surface Area product ((PS)) or Brain Uptake Clear ((K_{in})). | Considered a "gold standard"; controls for blood flow and protein binding [4]. |

| Focused Ultrasound (FUS) with Microbubbles [5] | Quantitative permeability increase for macromolecules; can be measured via multiphoton microscopy. | Used to transiently and reversibly open the BBB for drugs with poor innate permeability [5]. |

Detailed Experimental Protocols

For researchers planning to conduct experiments, here are detailed protocols for two key methods from the search results.

PAMPA-BBB Assay [2]

This high-throughput assay is ideal for initial permeability screening.

- 1. Membrane Coating: Filter membranes of a 96-well plate are coated with a solution of Porcine Brain Lipids (PBL) in dodecane (e.g., 2% w/v) to mimic the BBB.

- 2. Sample Preparation: The test compound (this compound) is dissolved in a transport buffer like PBS (pH 7.4) containing a low percentage of DMSO (e.g., 1%) to maintain solubility.

- 3. Assay Run: The donor compartment is filled with the compound solution. The receiver compartment contains blank buffer. The plate is incubated at room temperature for a set period (e.g., 30 minutes to 18 hours, depending on chemical stability).

- 4. Permeability Calculation: The concentration of the compound that appears in the receiver compartment is measured (e.g., via HPLC or UV spectroscopy). Effective permeability ((P_e)) is calculated using the formula that accounts for the membrane area, incubation time, and concentration gradient.

In Situ Brain Perfusion Technique [4]

This method provides highly accurate permeability values by controlling physiological variables.